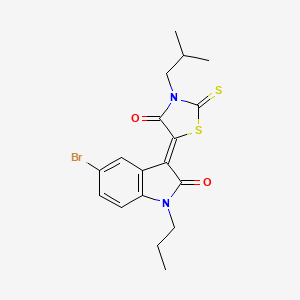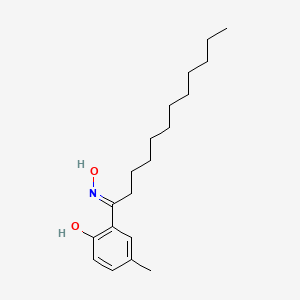
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is particularly notable for its potential use in drug development and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one involves multiple steps, including the formation of the indolinone and thioxothiazolidinone moieties. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized to maximize efficiency and minimize waste, ensuring the compound can be produced in sufficient quantities for research and commercial applications .
化学反応の分析
Types of Reactions
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in catalysis and material science for the development of new materials and processes.
作用機序
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (Z)-5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
- (Z)-2-((5-Bromo-2-oxo-1-propylindolin-3-ylidene)methyl)-3-phenethylquinazolin-4(3H)-one
Uniqueness
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it particularly valuable for certain applications, such as drug development and catalysis, where its specific reactivity and interactions are advantageous.
特性
CAS番号 |
617698-09-6 |
|---|---|
分子式 |
C18H19BrN2O2S2 |
分子量 |
439.4 g/mol |
IUPAC名 |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19BrN2O2S2/c1-4-7-20-13-6-5-11(19)8-12(13)14(16(20)22)15-17(23)21(9-10(2)3)18(24)25-15/h5-6,8,10H,4,7,9H2,1-3H3/b15-14- |
InChIキー |
ZCQDXMVFLDSNRT-PFONDFGASA-N |
異性体SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC(C)C)/C1=O |
正規SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)

![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)


